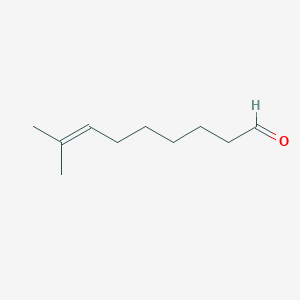
7-Nonenal, 8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nonenal, 8-methyl- is a chemical compound that is commonly known as 8-Methyl-7-Nonenal (8-MN). It is a volatile organic compound (VOC) that is produced during the oxidation of lipids. The compound is known for its strong and unpleasant odor, which is often described as a musty, greasy, or rancid smell. Despite its unpleasant odor, 8-MN has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-Nonenal, 8-methyl- is not fully understood. However, it is believed that the compound interacts with various receptors in the olfactory system, which results in the perception of the unpleasant odor. The research has focused on identifying the specific receptors that are involved in the perception of 7-Nonenal, 8-methyl- and the mechanisms that are involved in the production of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 7-Nonenal, 8-methyl- are not well understood. However, it is believed that the compound may have some toxic effects on the human body. The research has focused on identifying the specific mechanisms that are involved in the toxicity of 7-Nonenal, 8-methyl- and the potential health effects that may result from exposure to the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7-Nonenal, 8-methyl- in lab experiments is its strong and unpleasant odor. The compound can be used as a marker to identify the presence of certain compounds or to determine the effectiveness of certain processes. However, the strong odor of 7-Nonenal, 8-methyl- can also be a limitation in some experiments, as it may interfere with the results or make it difficult to work with the compound.
List of
Zukünftige Richtungen
1. Development of methods to reduce the production of 7-Nonenal, 8-methyl- in food products and wastewater treatment plants.
2. Identification of the specific receptors that are involved in the perception of 7-Nonenal, 8-methyl-.
3. Development of methods to minimize the impact of 7-Nonenal, 8-methyl- on the surrounding environment.
4. Investigation of the potential health effects of exposure to 7-Nonenal, 8-methyl-.
5. Development of methods to detect and quantify 7-Nonenal, 8-methyl- in various samples.
6. Investigation of the mechanisms that are involved in the production of 7-Nonenal, 8-methyl-.
7. Exploration of the potential applications of 7-Nonenal, 8-methyl- in various fields, such as medicine and agriculture.
Synthesemethoden
The synthesis of 7-Nonenal, 8-methyl- can be achieved through several methods. One common method involves the oxidation of unsaturated fatty acids, such as linoleic acid or oleic acid. The process involves the use of various oxidizing agents, such as potassium permanganate or ozone, to convert the unsaturated fatty acids into 7-Nonenal, 8-methyl-.
Wissenschaftliche Forschungsanwendungen
The scientific research on 7-Nonenal, 8-methyl- has focused on its potential applications in various fields. One of the major areas of research has been in the field of food science. 7-Nonenal, 8-methyl- has been identified as a key contributor to the off-flavor in various food products, such as milk, cheese, and meat. The research has focused on identifying methods to reduce the production of 7-Nonenal, 8-methyl- in these food products.
Another area of research has been in the field of environmental science. 7-Nonenal, 8-methyl- has been identified as a key contributor to the odor in wastewater treatment plants. The research has focused on identifying methods to reduce the production of 7-Nonenal, 8-methyl- in these plants and to minimize the impact of the odor on the surrounding environment.
Eigenschaften
CAS-Nummer |
118343-81-0 |
|---|---|
Produktname |
7-Nonenal, 8-methyl- |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
8-methylnon-7-enal |
InChI |
InChI=1S/C10H18O/c1-10(2)8-6-4-3-5-7-9-11/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
XNGYWQSXATYFNB-UHFFFAOYSA-N |
SMILES |
CC(=CCCCCCC=O)C |
Kanonische SMILES |
CC(=CCCCCCC=O)C |
Synonyme |
8-methyl-7-nonenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



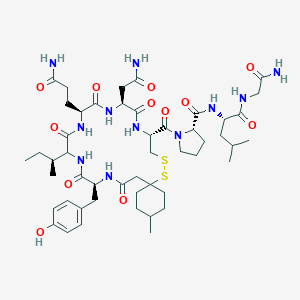
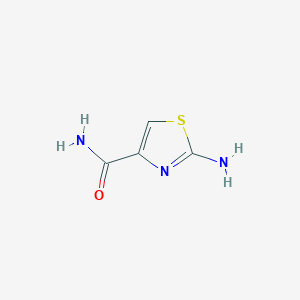
![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
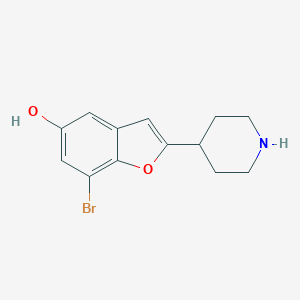
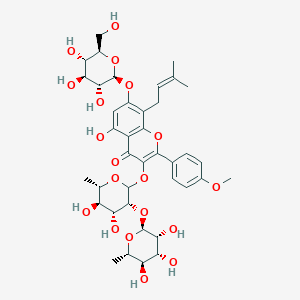
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)


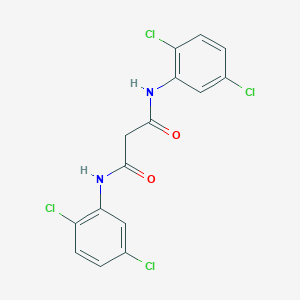
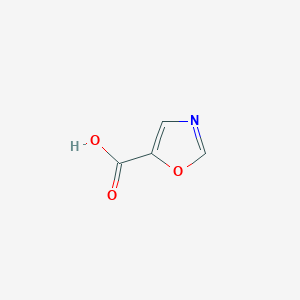
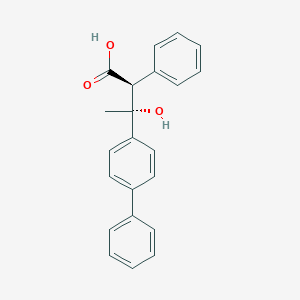
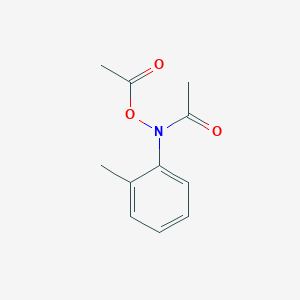
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)